molecular formula C5H9NO2S B1344605 Cis-4-mercapto-L-proline CAS No. 171189-35-8

Cis-4-mercapto-L-proline

Cat. No.: B1344605
CAS No.: 171189-35-8
M. Wt: 147.2 g/mol
InChI Key: OYNANFOWNSGDJL-IMJSIDKUSA-N
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Description

“Cis-4-mercapto-L-proline” is a compound with the molecular formula C5H9NO2S . It is also known by other names such as “(2S,4S)-4-Sulfanylpyrrolidine-2-carboxylic acid” and "(2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid" .


Synthesis Analysis

The synthesis of cis- and trans-4-mercapto-L-proline derivatives has been reported in the literature . Another study describes a practical approach, proline editing, for the synthesis of peptides with stereospecifically modified proline residues .


Molecular Structure Analysis

The molecular weight of “this compound” is 147.20 g/mol . The IUPAC name is "(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid" . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 147.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 147.03539970 g/mol . The topological polar surface area is 50.3 Ų .

Scientific Research Applications

Enzymatic Production and Hydroxylation

Cis-4-mercapto-L-proline has been studied in the context of enzymatic hydroxylation, a process critical for producing valuable chiral building blocks in pharmaceuticals. Research has focused on novel 2-oxoglutarate-dependent dioxygenases that convert L-proline to various hydroxyproline isomers, including cis-4-hydroxy-L-proline. These enzymes are important for industrial production of hydroxy-L-proline, a key component in pharmaceutical synthesis (Hara & Kino, 2009).

Applications in PET Imaging

This compound is relevant in the field of Positron-Emission-Tomography (PET) imaging. Isomers of 4-[18F]fluoro-proline, including cis-4-[18F]fluoro-L-proline, have been studied for their uptake in pathologies associated with increased collagen formation and in neoplastic lesions. These studies explore the potential of these compounds in detecting diseases like pulmonary fibrosis and various carcinomas (Geisler et al., 2014).

Fundamental Research and Industrial Use

This compound analogues have been studied extensively for their role in the folding and structure of proteins. These analogues are valuable for researching cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. Beyond fundamental research, they hold promise for industrial applications, particularly in modifying the biological and pharmaceutical properties of peptides (Bach & Takagi, 2013).

Regio- and Stereoselective Hydroxylation

Studies have also focused on the refined regio- and stereoselective hydroxylation of L-pipecolic acid using protein engineering based on L-proline cis-4-hydroxylases. This research contributes to the efficient production of hydroxylated chiral ingredients, which are essential in the pharmaceutical industry (Koketsu et al., 2015).

Potential in Anticancer Drug Development

This compound's analogues, such as cis-4-hydroxy-L-proline, have been investigated for their antitumor activity in both tissue culture and in vivo studies. These analogues are potent inhibitors of cell growth, making them candidates for anticancer drug development (Bach et al., 2012).

Mechanism of Action

Target of Action

Cis-4-mercapto-L-proline primarily targets the enzyme L-proline cis-4-hydroxylase . This enzyme, also known as SmP4H, is a non-heme Fe^2+/α-ketoglutarate-dependent dioxygenase . It plays a crucial role in the hydroxylation of L-proline, a process that is essential for the biosynthesis of collagen .

Mode of Action

This compound interacts with its target enzyme, L-proline cis-4-hydroxylase, and undergoes a transformation process. The enzyme catalyzes the hydroxylation of L-proline to form cis-5-hydroxy-L-pipecolic acids (cis-5HPA) . This process is influenced by α-ketoglutarate (α-KG), which stabilizes Fe^2+ ions and forms the basis of the hydroxylation reaction .

Biochemical Pathways

The action of this compound affects the proline metabolism pathway. Proline isomerization, the process of interconversion between the cis- and trans-forms of proline, is a unique type of post-translational modification that regulates multiple biological pathways . The hydroxylation of L-proline by L-proline cis-4-hydroxylase is a key step in this pathway .

Pharmacokinetics

It is known that the metabolism of hydroxyproline, a related compound, involves catabolism to glycine via the trans-4-hydroxy-l-proline oxidase pathway

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role in proline metabolism. By influencing the activity of L-proline cis-4-hydroxylase, it can affect protein folding and conformation, ultimately regulating protein functions and biological pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of α-KG and Fe^2+ ions is crucial for the hydroxylation reaction Additionally, the pH, temperature, and ionic strength of the environment can potentially affect the enzyme’s activity and the compound’s stability

Biochemical Analysis

Dosage Effects in Animal Models

The effects of cis-4-mercapto-L-proline vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can cause adverse effects, including liver toxicity and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to collagen synthesis and degradation. It interacts with enzymes such as proline hydroxylases and proline dehydrogenases, which are essential for its metabolic functions. These interactions can affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can influence its accumulation in specific tissues, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with relevant biomolecules and participate in essential biochemical processes .

Properties

IUPAC Name

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNANFOWNSGDJL-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628714
Record name (4S)-4-Sulfanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171189-35-8
Record name (4S)-4-Sulfanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of immobilizing L-proline on a solid support like SBA-15?

A1: Immobilizing L-proline on a solid support like SBA-15 offers several advantages for its use as a catalyst:

  • Easy Separation and Reuse: [] Heterogenous catalysts, such as the L-proline functionalized SBA-15, can be easily separated from the reaction mixture by simple filtration, unlike homogenous catalysts which require more complex separation techniques. This ease of separation also allows for the catalyst to be reused multiple times, improving the efficiency and cost-effectiveness of the process.

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